

# Application Notes and Protocols: Investigating CHD5 Function Using CRISPR-Cas9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *chd-5*

Cat. No.: B606638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for elucidating the multifaceted functions of Chromodomain Helicase DNA Binding Protein 5 (CHD5), a critical tumor suppressor frequently dysregulated in various cancers. Detailed protocols for CRISPR-mediated knockout and activation of CHD5 are provided, along with methodologies for key phenotypic assays to assess the functional consequences.

## Introduction to CHD5

Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the CHD family of ATP-dependent chromatin remodelers.[1] It is a crucial tumor suppressor gene located on chromosome 1p36, a region frequently deleted in neuroblastomas and other cancers.[2] CHD5 is preferentially expressed in the nervous system and testis.[1] Its expression is often silenced in cancer through genetic deletion, promoter hypermethylation, or by microRNAs.[1][2] Functionally, CHD5 is a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a pivotal role in regulating gene expression by modifying chromatin structure.[3][4] Through its role in the NuRD complex, CHD5 is implicated in the regulation of several key cellular processes including apoptosis, cell cycle progression, and DNA damage response, often through the p14ARF/p53 signaling pathway.[1][3]

## Using CRISPR-Cas9 to Study CHD5 Function

The CRISPR-Cas9 system offers a powerful and precise tool to investigate the functional roles of CHD5 in both normal physiology and disease. By generating cell lines with a stable knockout of CHD5 or with endogenously activated CHD5 expression, researchers can systematically dissect its molecular mechanisms and identify potential therapeutic targets.

- **CHD5 Knockout (KO):** Inducing loss-of-function by creating targeted mutations in the CHD5 gene allows for the study of the consequences of CHD5 inactivation, mimicking the genetic deletions observed in many cancers.
- **CHD5 Activation (CRISPRa):** Utilizing a catalytically dead Cas9 (dCas9) fused to transcriptional activators enables the targeted upregulation of endogenous CHD5 expression. This "gain-of-function" approach is particularly useful for studying the effects of restoring CHD5 function in cancer cells where it has been silenced.

## Quantitative Data Summary

The following tables summarize quantitative data from representative studies investigating the effects of modulating CHD5 expression on key cellular processes.

Table 1: Effect of CHD5 Modulation on Cell Proliferation and Colony Formation

Cell Line	Genetic Modification	Assay	Result	Reference
K562 (CML)	CRISPRa of CHD5	Cell Proliferation (MTT)	Significant inhibition of proliferation vs. control.	[5]
KBM5 (CML)	CRISPRa of CHD5	Cell Proliferation (MTT)	Significant inhibition of proliferation vs. control.	[5]
IMR5 (Neuroblastoma)	CHD5 Overexpression	Clonogenic Growth	Strongly decreased clonogenic growth vs. mock.	[6]
SK-N-BE(2)C (Neuroblastoma)	CHD5 Overexpression	Clonogenic Growth	Less pronounced decrease in clonogenic growth vs. mock.	[6]
NLF (Neuroblastoma)	CHD5 Overexpression	Tumor Growth (Xenograft)	Mean tumor volume of 0.36 cm <sup>3</sup> vs. 1.65 cm <sup>3</sup> in control at 5 weeks.	[7]
IMR5 (Neuroblastoma)	CHD5 Overexpression	Tumor Growth (Xenograft)	Mean tumor volume of 0.28 cm <sup>3</sup> vs. 1.15 cm <sup>3</sup> in control at 5 weeks.	[7]

Table 2: Effect of CHD5 Modulation on Apoptosis and Cell Cycle

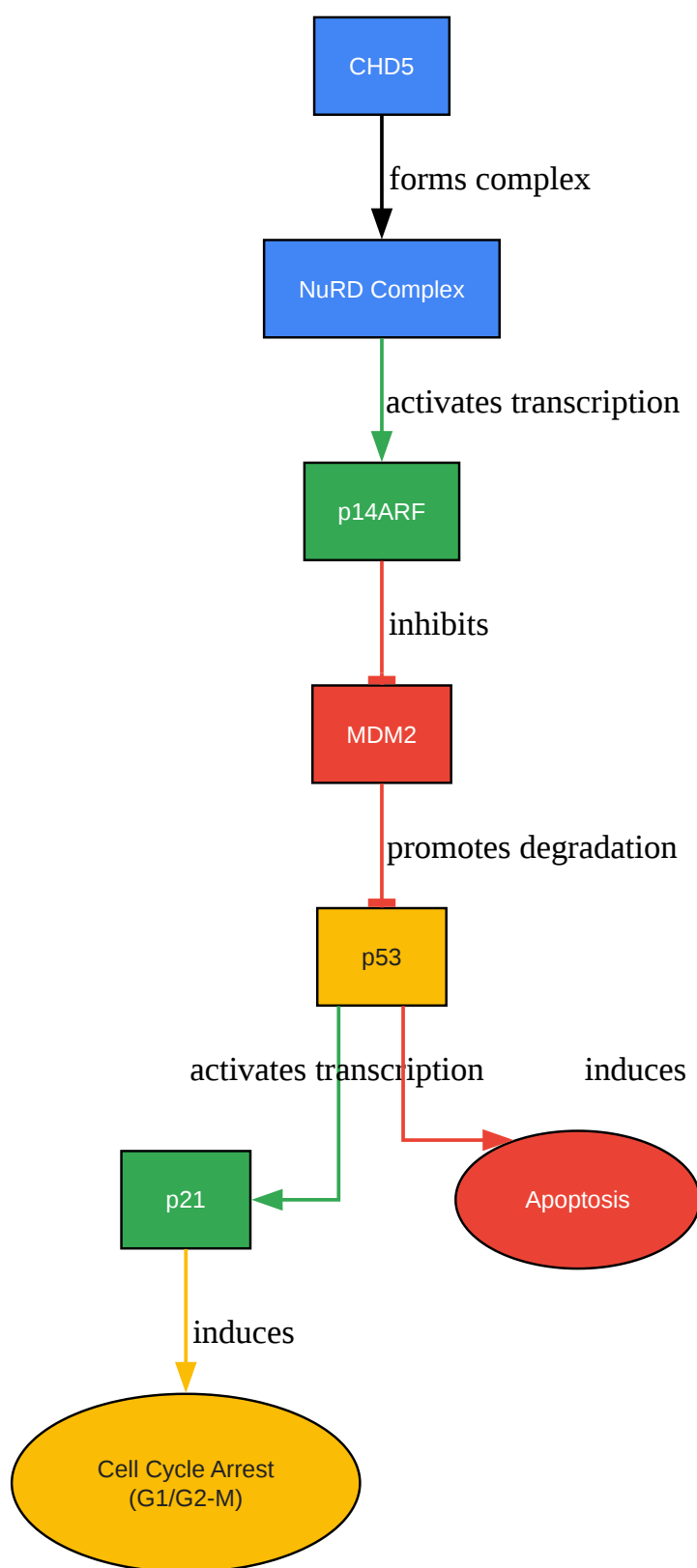
Cell Line	Genetic Modification	Assay	Result	Reference
K562 (CML)	CRISPRa of CHD5	Apoptosis (Flow Cytometry)	Increased percentage of apoptotic cells vs. control.	[5]
KBM5 (CML)	CRISPRa of CHD5	Apoptosis (Flow Cytometry)	Increased percentage of apoptotic cells vs. control.	[5]
K562 (CML)	CRISPRa of CHD5	Cell Cycle Analysis	G2/M phase arrest.	[5]
KBM5 (CML)	CRISPRa of CHD5	Cell Cycle Analysis	G2/M phase arrest.	[5]
ACHN (Renal Cell Carcinoma)	CHD5 Overexpression	Cell Cycle Analysis	Induced G1 phase arrest.	[3]
769-P (Renal Cell Carcinoma)	CHD5 Overexpression	Cell Cycle Analysis	Induced G1 phase arrest.	[3]

Table 3: Effect of CHD5 Modulation on Cell Migration and Invasion

Cell Line	Genetic Modification	Assay	Result	Reference
IMR5 (Neuroblastoma)	CHD5 Overexpression	Migration (Transwell)	Inhibition of migration vs. mock.	<a href="#">[6]</a>
SK-N-BE(2)C (Neuroblastoma)	CHD5 Overexpression	Invasion (Transwell)	Inhibition of invasion vs. mock.	<a href="#">[6]</a>
ACHN (Renal Cell Carcinoma)	CHD5 Overexpression	Migration (Transwell)	Inhibition of migration vs. control.	<a href="#">[3]</a>
769-P (Renal Cell Carcinoma)	CHD5 Overexpression	Invasion (Transwell)	Inhibition of invasion vs. control.	<a href="#">[3]</a>

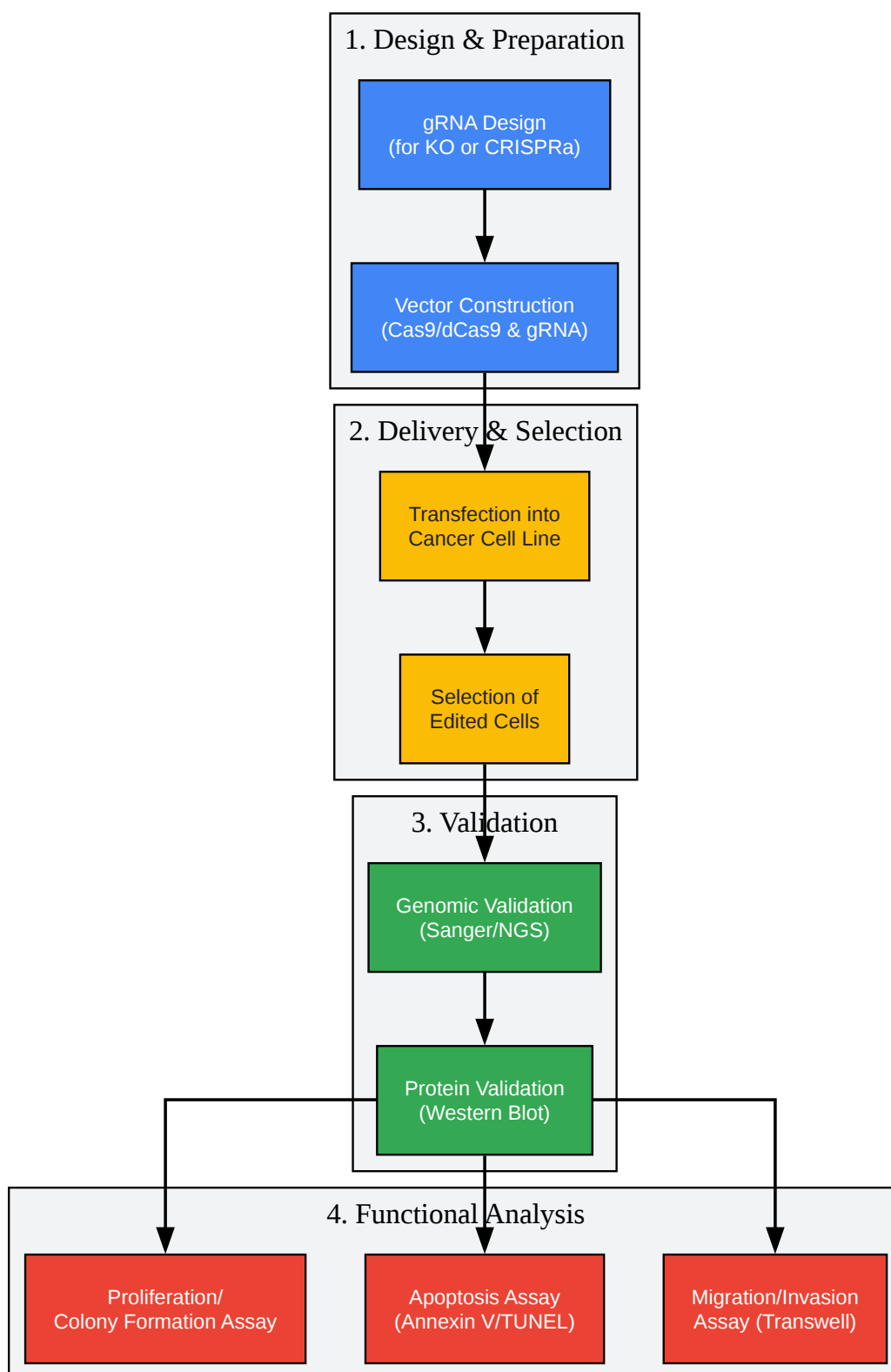
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving CHD5 and a typical experimental workflow for its study using CRISPR-Cas9.



[Click to download full resolution via product page](#)

Caption: CHD5-p53 Signaling Pathway.



[Click to download full resolution via product page](#)

Caption: CRISPR-Cas9 Workflow for CHD5 Study.

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Knockout of CHD5 in a Neuroblastoma Cell Line (e.g., SH-SY5Y)

Objective: To generate a stable CHD5 knockout cell line to study the effects of CHD5 loss-of-function.

#### Materials:

- SH-SY5Y neuroblastoma cell line
- DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- CHD5-specific gRNA expression vectors (targeting an early exon)
- Cas9 expression vector
- Lipofectamine 3000 or similar transfection reagent
- Puromycin or other selection antibiotic
- Genomic DNA extraction kit
- PCR reagents and primers flanking the gRNA target site
- Sanger sequencing service
- Anti-CHD5 antibody and secondary antibody for Western blotting
- Protein lysis buffer and quantification reagents

#### Procedure:

- gRNA Design and Vector Preparation:
  - Design and clone at least two different gRNAs targeting an early constitutive exon of the CHD5 gene to maximize the likelihood of a frameshift mutation.



- Co-transfect the gRNA expression vector and a Cas9 expression vector (often an "all-in-one" plasmid is used).
- Transfection:
  - Plate SH-SY5Y cells in a 6-well plate to be 70-80% confluent on the day of transfection.
  - Transfect the cells with the CRISPR-Cas9 plasmids according to the manufacturer's protocol for the chosen transfection reagent.
- Selection of Edited Cells:
  - 48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.
  - Maintain selection for 7-10 days, replacing the medium with fresh selection medium every 2-3 days, until non-transfected control cells are eliminated.
- Clonal Isolation:
  - After selection, perform single-cell cloning by limiting dilution or by picking individual colonies to establish clonal cell lines.
- Genomic Validation:
  - Expand individual clones and extract genomic DNA.
  - Perform PCR to amplify the region of the CHD5 gene targeted by the gRNA.
  - Sequence the PCR products using Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
- Protein Validation:
  - Confirm the absence of CHD5 protein expression in validated knockout clones by Western blotting using an anti-CHD5 antibody.

## Protocol 2: CRISPRa-mediated Activation of Endogenous CHD5 in a Breast Cancer Cell Line (e.g., MCF-7)

**Objective:** To activate the endogenous expression of CHD5 in a cell line where it is silenced, to study the effects of restoring its function.

**Materials:**

- MCF-7 breast cancer cell line
- DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and insulin
- CHD5-promoter targeting gRNA expression vectors
- dCas9-VPR or dCas9-SAM activator system plasmids
- Transfection reagent
- Selection antibiotic (e.g., Hygromycin, Blasticidin)
- RNA extraction kit and cDNA synthesis kit
- qRT-PCR reagents and primers for CHD5 and a housekeeping gene (e.g., GAPDH)
- Anti-CHD5 antibody for Western blotting

**Procedure:**

- gRNA Design and Vector Preparation:
  - Design and clone gRNAs that target the promoter region of the CHD5 gene.
  - Use plasmids expressing a dCas9 fused to a transcriptional activator domain (e.g., VPR or the SAM system).
- Transfection and Selection:

- Transfect MCF-7 cells with the dCas9-activator and gRNA plasmids.
- Select for stably transfected cells using the appropriate antibiotic.
- Validation of CHD5 Activation:
  - qRT-PCR: Extract total RNA from the stable cell pool or individual clones, synthesize cDNA, and perform qRT-PCR to quantify the level of CHD5 mRNA expression relative to control cells.
  - Western Blotting: Confirm the increased expression of CHD5 protein in the activated cell lines.

## Protocol 3: Phenotypic Assays

### A. Cell Proliferation Assay (MTT Assay)

- Seed equal numbers of CHD5-modified and control cells into 96-well plates.
- At various time points (e.g., 24, 48, 72, 96 hours), add MTT reagent to the wells and incubate.
- Add solubilization solution and measure the absorbance at 570 nm.
- Plot the absorbance values over time to generate a growth curve.

### B. Colony Formation Assay

- Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.
- Culture the cells for 10-14 days, allowing colonies to form.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies (typically >50 cells) in each well.

### C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Harvest CHD5-modified and control cells.

- Wash the cells with PBS and resuspend in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

#### D. TUNEL Assay for Apoptosis

- Fix and permeabilize cells grown on coverslips.
- Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and BrdUTP or a fluorescently labeled dUTP.
- Detect the incorporated labeled nucleotides using an anti-BrdU antibody or by direct fluorescence imaging.
- Counterstain with DAPI to visualize the nuclei and quantify the percentage of TUNEL-positive (apoptotic) cells.

#### E. Cell Migration and Invasion Assay (Transwell Assay)

- Seed CHD5-modified and control cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively) in serum-free medium.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for 24-48 hours.
- Remove non-migrated/invaded cells from the top of the insert.
- Fix and stain the cells that have migrated/invaded to the bottom of the insert.
- Count the number of stained cells in several microscopic fields to quantify migration/invasion.

## Conclusion

The application of CRISPR-Cas9 technology provides a robust and specific platform for investigating the tumor-suppressive functions of CHD5. By employing the protocols outlined in these notes, researchers can effectively generate knockout and activation cellular models to dissect the role of CHD5 in cancer biology. The resulting insights will be invaluable for understanding disease mechanisms and for the development of novel therapeutic strategies aimed at restoring CHD5 function in cancer.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. string-db.org [string-db.org]
- 2. Mechanisms of CHD5 Inactivation in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. Overexpression of chromodomain helicase DNA binding protein 5 (CHD5) inhibits cell proliferation and induces cell cycle arrest and apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHD5 inhibits metastasis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating CHD5 Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606638#using-crispr-cas9-to-study-chd5-function]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)